Isodecyl isononyl phthalate
Description
Properties
CAS No. |
85168-75-8 |
|---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-O-(8-methylnonyl) 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-22(2)16-10-6-5-8-14-20-30-26(28)24-18-12-13-19-25(24)27(29)31-21-15-9-7-11-17-23(3)4/h12-13,18-19,22-23H,5-11,14-17,20-21H2,1-4H3 |
InChI Key |
KCQILOGVXGLBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Minimizing Contamination:phthalates Are Ubiquitous in the Laboratory Environment, Present in Many Plastics, Solvents, and Equipment. This Creates a High Risk of Sample Contamination with the Parent Diester. a Primary Strategy to Circumvent This is to Measure the Urinary Metabolites Rather Than the Parent Compounds.nih.govsince Metabolites Are Formed in Vivo, Their Presence Cannot Be a Result of External Contamination of the Sample During Collection or Analysis.nih.govnevertheless, Rigorous Control Measures Are Essential. These Include:
Using glass or polypropylene (B1209903) collection containers and labware that have been pre-screened for phthalate (B1215562) contamination.
Thoroughly cleaning all glassware and equipment, often involving solvent rinsing and baking at high temperatures to remove organic residues. cdc.gov
Using high-purity, redistilled solvents to minimize background levels of phthalates. europa.eu
Rigorous Quality Assurance/quality Control Qa/qc :a Robust Qa/qc Program is Critical. This Includes:
Analysis of Blanks: Procedural blanks (samples containing only reagents that are processed alongside the biological samples) are analyzed with every batch to monitor for background contamination. europa.eu
Quality Control Materials: QC materials, typically pooled urine spiked with known concentrations of the target metabolites at low and high levels, are included in each analytical run. The results for these materials must fall within pre-defined acceptance limits to ensure the validity of the run.
Method Validation: The analytical method must be fully validated for parameters such as accuracy, precision (intra- and inter-day variability), sensitivity (limits of detection and quantification), linearity, and recovery. chromatographyonline.com
Advanced Analytical Methodologies for Isodecyl Isononyl Phthalate Research
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical prerequisite for the accurate analysis of Isodecyl Isononyl Phthalate (B1215562). The primary goals are to efficiently extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection, all while meticulously controlling for external contamination.
Extraction Methods (e.g., Solid-Phase Extraction, Accelerated Solvent Extraction)
The choice of extraction method is highly dependent on the nature of the sample matrix (e.g., solid, liquid, or semi-solid).
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of phthalates from liquid samples such as water. thermofisher.commdpi.com It offers advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, improving reproducibility, and providing higher precision and accuracy. mdpi.comthermofisher.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The phthalates are retained on the adsorbent, while the bulk of the sample matrix passes through. The retained analytes are then eluted with a small volume of an appropriate organic solvent. thermofisher.com Various sorbents can be used, with C18 being a common choice for phthalate analysis due to its effective extraction performance. mdpi.com Automated SPE systems, such as the Dionex AutoTrace 280, can enhance efficiency and reproducibility for high-throughput analysis of samples like drinking water. thermofisher.com
Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), is a powerful technique for extracting analytes from solid and semi-solid samples. thermofisher.comresearchgate.net ASE utilizes elevated temperatures (40–200 °C) and pressures (1500–2000 psi) to increase the efficiency and speed of the extraction process, while significantly reducing solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comresearchgate.net This automated technique has been successfully applied to the analysis of phthalates in diverse matrices including sediments, plastics, and soil. researchgate.netresearchgate.net The choice of solvent and extraction parameters such as temperature and time are optimized to achieve high recovery rates for the target analytes. researchgate.net For instance, a mixture of dichloromethane (B109758) and hexane (B92381) has been shown to be effective for extracting phthalates from sediment samples using ASE. researchgate.net
| Extraction Method | Principle | Typical Matrices | Advantages |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | Water, Beverages, Liquid Pharmaceuticals | Reduced solvent use, high reproducibility, potential for automation. thermofisher.commdpi.com |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Soil, Sediment, Plastics, Solid Consumer Products | Fast, efficient, low solvent consumption, automated. thermofisher.comresearchgate.netresearchgate.net |
Clean-up and Preconcentration Strategies
Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the chromatographic analysis. Adsorption chromatography using materials like Florisil or alumina (B75360) is a common clean-up approach. cdc.govepa.gov However, these materials themselves can be a source of phthalate contamination and must be carefully cleaned before use. epa.gov Gel Permeation Chromatography (GPC) is another effective technique for removing high-molecular-weight interferences such as lipids and waxes from sample extracts. nih.gov
Preconcentration, the process of increasing the analyte concentration in the final extract, is crucial for detecting trace levels of DINP. mdpi.com Both SPE and ASE inherently provide a degree of preconcentration by transferring the analyte from a large sample volume into a small volume of solvent. thermofisher.com Further concentration can be achieved by carefully evaporating the solvent from the eluate to a smaller final volume.
Contamination Control and Blank Reduction Protocols
A significant challenge in phthalate analysis is the "phthalate blank problem," arising from the widespread use of phthalates in laboratory materials, including solvents, glassware, pipette tips, and plastic containers. mdpi.comepa.gov Isodecyl isononyl phthalate, being a common plasticizer, can easily contaminate samples during collection, storage, and analysis, leading to erroneously high results. mdpi.com
Strict contamination control protocols are therefore mandatory. These include:
Use of Phthalate-Free Materials: Whenever possible, glassware should be used instead of plastic labware. gcms.cz All glassware must be scrupulously cleaned, often involving rinsing with high-purity solvents and baking at high temperatures. cdc.govepa.gov
High-Purity Reagents: Solvents and other reagents must be of high purity and checked for phthalate contamination before use. epa.gov
Procedural Blanks: Analyzing procedural blanks (reagents taken through the entire sample preparation and analysis process without the sample matrix) is essential to monitor for and quantify background contamination. epa.gov
Minimizing Exposure: Sample handling steps should be minimized, and exposure to laboratory air and dust, which can contain phthalates, should be controlled. mdpi.com Installing charcoal filters in the gas supply for gas chromatographs can also help reduce instrumental blanks. europa.eu
Chromatographic Separation Techniques
Chromatography is the core technique for separating DINP from other phthalates and matrix components before detection. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely employed.
Gas Chromatography (GC) with Various Column Chemistries
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a robust and commonly used technique for phthalate analysis due to its high resolution, speed, and sensitivity. gcms.czrestek.com The separation is achieved on a capillary column, and the choice of the stationary phase is critical for resolving the complex mixture of DINP isomers and separating them from other phthalates. gcms.cz
The analysis of high-molecular-weight phthalates like DINP by GC is challenging because they often appear as an unresolved cluster of peaks. chromatographyonline.com Furthermore, many phthalates produce a common fragment ion at a mass-to-charge ratio (m/z) of 149 in standard electron ionization (EI) mass spectrometry, which complicates individual quantification when peaks co-elute. chromatographyonline.comgcms.cz
A variety of GC column chemistries have been evaluated for phthalate analysis to optimize separation.
| GC Column Stationary Phase | Description | Performance for Phthalate Analysis |
| Rtx-440 | Mid-polarity phase | Recommended for GC-MS analysis due to fast analysis times and good resolution for a wide range of phthalates. restek.com |
| Rxi-XLB | Low-polarity phase | Also recommended for GC-MS, showing excellent resolution for complex phthalate mixtures. gcms.czrestek.com |
| DB-5MS / Rxi-5ms | (5%-Phenyl)-methylpolysiloxane | A commonly used general-purpose column, but may show co-elution for some phthalate isomers. chromatographyonline.comgcms.cznih.gov |
| Rxi-35Sil MS | (35%-Phenyl)-methylpolysiloxane | A mid-polarity phase that can offer different selectivity compared to 5-type columns. gcms.cz |
The use of soft ionization techniques in GC-MS, such as atmospheric-pressure chemical ionization (APCI), can be advantageous for DINP analysis. APCI tends to produce molecular ions as the base peak, which aids in the identification and quantification of the different isomers present in the technical mixture. chromatographyonline.com
Liquid Chromatography (LC) for Phthalate Ester Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), typically coupled with tandem mass spectrometry (MS/MS), offer a powerful alternative for the analysis of phthalates. mdpi.comresearchgate.net LC is particularly useful for analyzing thermally labile or high-molecular-weight compounds that are less amenable to GC.
The separation in LC is achieved on a packed column, with reversed-phase chromatography being the most common mode. C18 columns (e.g., Raptor ARC-18, Kinetex C18) are frequently used, providing good retention and separation of phthalate esters. restek.comphenomenex.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an acid modifier like formic acid to improve peak shape. restek.com
A unique challenge in LC analysis is contamination from the HPLC system itself, as plastic components like tubing can leach phthalates into the mobile phase. nih.gov One innovative strategy to mitigate this is the use of a "hold-back column" installed before the injector. This column traps contaminants from the solvent stream, allowing them to be chromatographically separated from the analytes injected with the sample. nih.gov Using inert column hardware can also help to eliminate the non-specific binding of compounds to the column, improving analytical accuracy. restek.com
Spectrometric Detection and Quantification Methods
The accurate detection and quantification of this compound (DIIP), a complex mixture of isomers, in various matrices necessitate the use of advanced spectrometric techniques. These methods offer the high sensitivity and selectivity required to distinguish DIIP from other structurally similar phthalates and interfering compounds.
Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS)
Mass spectrometry, coupled with chromatographic separation, stands as the cornerstone for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for phthalate analysis due to its high chromatographic resolution. gcms.cz For DIIP, which exists as a complex mixture of branched isomers, GC analysis results in an unresolved cluster of peaks. chromatographyonline.com In conventional electron ionization (EI) mode, phthalates characteristically produce a dominant fragment ion at a mass-to-charge ratio (m/z) of 149, corresponding to the phthalic anhydride (B1165640) ion. gcms.czchromatographyonline.com While this ion is useful for general phthalate screening, it does not allow for the specific quantification of DIIP within a mixture of other phthalates that produce the same ion. chromatographyonline.com To overcome this, specific, though less intense, quantitation ions unique to the specific isomers are often used. gcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, particularly for high-molecular-weight phthalates like DIIP and its metabolites. uq.edu.au This technique is often preferred as it can minimize sample preparation steps like derivatization. uq.edu.au LC-MS/MS methods, frequently utilizing electrospray ionization, provide excellent sensitivity and selectivity for the analysis of DIIP and its metabolites, such as mono-isodecyl-phthalate (MiDP), in complex biological matrices like plasma, urine, and feces. nih.govspringermedizin.deresearchgate.net The use of tandem mass spectrometry allows for multiple reaction monitoring (MRM), which significantly enhances selectivity by monitoring specific precursor-to-product ion transitions. sciex.com
A comparison of these techniques highlights their respective advantages. GC-MS offers superior separation of isomers, which can be crucial for detailed isomer-specific studies. gcms.cz However, LC-MS/MS often provides simpler sample preparation and can be more suitable for analyzing polar metabolites without derivatization. uq.edu.au
Selected Ion Monitoring (SIM) for Enhanced Selectivity
In GC-MS analysis, Selected Ion Monitoring (SIM) is a critical technique for enhancing the selectivity and sensitivity of this compound detection. volatileanalysis.com Instead of scanning the entire mass spectrum, SIM mode focuses the mass spectrometer on detecting only a few specific ions that are characteristic of the target analyte. wikipedia.orgtaylorandfrancis.com For DIIP, while the m/z 149 ion is the most abundant, its lack of specificity is a significant drawback. chromatographyonline.com Therefore, methods often rely on monitoring less intense, but more specific, higher mass ions for quantification to differentiate DIIP from other phthalates. gcms.cz
The U.S. Consumer Product Safety Commission (CPSC) test method for regulated phthalates in consumer products specifies GC-MS analysis in SIM mode to monitor for these unique, low-intensity ions. gcms.cz This approach allows for more unequivocal identification and quantification, although the low relative abundance of these ions can present challenges for trace-level detection. gcms.cz
| Ion Type | Typical m/z for Phthalates | Role in this compound Analysis |
| Primary Fragment Ion | 149 | General screening, but not specific for quantification. chromatographyonline.com |
| Quantitation Ion | Compound-specific | Used in SIM mode for selective quantification. gcms.cz |
| Qualifier Ion(s) | Compound-specific | Monitored alongside the quantitation ion to confirm identity. ca.gov |
Electrospray Ionization (ESI) Applications
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography-mass spectrometry (LC-MS/MS) for the analysis of a wide range of compounds, including this compound and its metabolites. ceon.rs ESI is particularly advantageous for polar, high-molecular-weight compounds that are not easily analyzed by GC-MS. nih.govspringermedizin.deresearchgate.net
In the context of DIIP research, ESI-MS/MS has been successfully applied to quantify the parent compound and its major metabolites, such as mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), and mono-carboxy-isononyl-phthalate (MCiNP), in biological samples. nih.govspringermedizin.deresearchgate.net The technique typically operates in negative ion mode for phthalate metabolite analysis, monitoring the deprotonated molecules. uq.edu.au The soft nature of ESI minimizes fragmentation, often resulting in the molecular ion or a simple adduct being the most abundant species in the mass spectrum, which is then subjected to fragmentation for tandem MS analysis. ceon.rs This provides high specificity and sensitivity for quantitative studies. nih.govspringermedizin.deresearchgate.net
Method Validation and Quality Assurance in Phthalate Analysis
Robust method validation and stringent quality assurance are paramount to ensure the reliability and accuracy of data generated in this compound research.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. chromatographyonline.com These parameters are critical for assessing the sensitivity of an analytical method.
For this compound (often reported as DIDP), LODs and LOQs can vary depending on the analytical technique, the matrix being analyzed, and the specific instrumentation used. For instance, a gas chromatography/mass spectrometric method for the determination of eight phthalates in plasticized polymeric toys reported an instrument detection limit of 0.260 μg/mL for DIDP. nih.gov Another study screening for phthalates in children's toys using GC-MS established a limit of detection of 100 ppm (or 0.01%). ca.gov In general, LODs for individual phthalates in soil analyses tend to be in the range of 0.5-5 mg/kg. researchgate.net
| Analytical Method | Matrix | Analyte | LOD | LOQ |
| GC-MS | Toy Leachate | DIDP | 0.260 µg/mL | Not Reported |
| GC-MS | Children's Toys | DIDP | 100 ppm | Not Reported |
| Various | Soil | Phthalates | 0.5 - 5 mg/kg | Not Reported |
Assessment of Linearity and Recovery Efficiencies
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. mdpi.com This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve. gcms.cz For phthalate analysis, excellent linearity is consistently reported, with R² values typically greater than 0.99 over the tested concentration ranges. gcms.czs4science.at For example, a GC-MS method for phthalate esters in children's toys demonstrated excellent linearity (R² > 0.999) over a concentration range of 0.25 to 10 µg/mL. gcms.cz
Recovery experiments are conducted to determine the efficiency of an analytical procedure, particularly the sample extraction and preparation steps. thermofisher.comthermofisher.com This is assessed by spiking a blank matrix with a known amount of the analyte and measuring the amount recovered. thermofisher.comthermofisher.com Acceptable recovery is generally considered to be within the range of 80-120%. A study on the determination of phthalates in plasticized toys reported recovery values for total phthalates between 90.6% and 111.7%. nih.gov Another study on phthalates in bottled water showed recovery rates between 92.8% and 101.2% for various phthalates using solid-phase extraction. mdpi.com
| Parameter | Typical Performance in Phthalate Analysis |
| Linearity (R²) | > 0.99 gcms.czs4science.at |
| Recovery | 80% - 120% nih.govmdpi.com |
Inter-laboratory Harmonization and Standardization Efforts
Ensuring the accuracy and comparability of data for this compound (a complex mixture of Di-isononyl Phthalate (DINP) and Di-isodecyl Phthalate (DIDP) isomers) across different laboratories is a significant challenge. The isomeric complexity of this compound requires robust analytical methods and stringent quality control. To address this, various inter-laboratory harmonization and standardization efforts have been established. These initiatives are crucial for regulatory monitoring, exposure assessment, and ensuring data consistency in scientific research.
Key components of these efforts include proficiency testing (PT) schemes and interlaboratory comparison (ILC) studies. Organizations such as the European Union Reference Laboratory for Food Contact Materials (EURL-FCM) and programs like the European Human Biomonitoring Initiative (HBM4EU) have been instrumental in this area. nih.govexlibrisgroup.com
One notable ILC, organized by the EURL-FCM in 2009, focused on the determination of DIDP in an oil matrix. This study highlighted the effectiveness of a harmonized analytical procedure. Before the implementation of a standard operating procedure (SOP), the reproducibility standard deviation (SD) among participating laboratories was 37%. Following the adoption of the harmonized method, this variability was reduced by more than 2.5 times, with the reproducibility SD dropping to 14%. exlibrisgroup.com This demonstrated a significant improvement in laboratory performance and data agreement. exlibrisgroup.com
Similarly, the HBM4EU project implemented a comprehensive quality assurance and quality control program for phthalate biomarkers in human urine, including metabolites of DINP and DIDP. Over four rounds of proficiency tests involving 28 laboratories, a substantial improvement in analytical performance was observed. The interlaboratory reproducibility for challenging mixed-isomer phthalates like DINP and DIDP averaged 43%. However, for laboratories that consistently achieved satisfactory performance, this figure improved to 26%, underscoring the success of the harmonization efforts. nih.gov By the end of the program, an average satisfactory performance rate of 90% was achieved among the participating laboratories. nih.gov
These programs not only assess and improve the comparability of analytical results but also help build a network of competent laboratories capable of generating accurate and reliable data for these complex compounds. Standardization is further supported by the availability of certified reference materials (CRMs) for various phthalates, which are essential for method validation and calibration.
| Program/Study | Analyte/Matrix | Key Finding | Reference |
|---|---|---|---|
| EURL-FCM ILC01 2009 | Di-isodecyl phthalate (DIDP) in Oil | Reproducibility Standard Deviation decreased from 37% to 14% after method harmonization. | exlibrisgroup.com |
| HBM4EU Project | DINP and DIDP metabolites in Human Urine | Average interlaboratory reproducibility for mixed-isomer phthalates was 43%. | nih.gov |
| HBM4EU Project (Consistently Satisfactory Labs) | DINP and DIDP metabolites in Human Urine | Interlaboratory reproducibility improved to 26% for consistently performing laboratories. | nih.gov |
Biomonitoring Methodologies for Metabolites in Model Organisms
Biomonitoring studies in model organisms, particularly rodents like the Sprague-Dawley rat, are fundamental for understanding the metabolism of this compound and for identifying the most suitable biomarkers of exposure. nih.govexlibrisgroup.com When these phthalates are ingested, they undergo rapid metabolism. The initial step is the hydrolysis of the parent diesters (DINP and DIDP) into their respective primary metabolites, the hydrolytic monoesters: monoisononyl phthalate (MiNP) and monoisodecyl phthalate (MiDP). nih.govresearchgate.net
However, research in rat models has consistently shown that these primary monoesters are minor metabolites found in urine. exlibrisgroup.com The majority of the primary metabolites undergo further Phase I metabolism, specifically oxidation of the long alkyl side chains. researchgate.net This process generates more water-soluble secondary metabolites, including hydroxylated, oxo (ketone), and carboxylated forms. nih.govexlibrisgroup.com
Studies administering DINP to Sprague-Dawley rats identified several key oxidative metabolites in urine, including mono(hydroxy-isononyl)phthalate (MHiNP), mono(oxo-isononyl)phthalate (MOiNP), and mono(carboxy-isooctyl)phthalate (MCiOP). nih.gov Of these, MCiOP was identified as the major urinary metabolite. nih.gov Similarly, studies with DIDP in the same rat model found that the primary metabolite, MiDP, was only a minor component in urine. The most abundant urinary metabolite was mono(carboxy-isononyl)phthalate (MCiNP), an omega-oxidation product. exlibrisgroup.comspringermedizin.de Other secondary metabolites, such as mono(hydroxy-isodecyl)phthalate (MHiDP) and mono(oxo-isodecyl)phthalate (MOiDP), were also identified. exlibrisgroup.comspringermedizin.de
The prevalence and higher concentration of these secondary, oxidative metabolites in urine make them far more sensitive and reliable biomarkers for exposure assessment than the primary monoesters. exlibrisgroup.comresearchgate.net Measuring only the primary metabolites would significantly underestimate the extent of exposure to the parent compound. exlibrisgroup.com Therefore, biomonitoring methodologies in model organisms focus on the detection and quantification of these more abundant oxidative products.
| Parent Compound | Primary Metabolite (Minor) | Major Secondary (Oxidative) Metabolites | Reference |
|---|---|---|---|
| Di-isononyl Phthalate (DINP) | Monoisononyl phthalate (MiNP) | Mono(carboxy-isooctyl)phthalate (MCiOP), Mono(hydroxy-isononyl)phthalate (MHiNP), Mono(oxo-isononyl)phthalate (MOiNP) | nih.gov |
| Di-isodecyl Phthalate (DIDP) | Monoisodecyl phthalate (MiDP) | Mono(carboxy-isononyl)phthalate (MCiNP), Mono(hydroxy-isodecyl)phthalate (MHiDP), Mono(oxo-isodecyl)phthalate (MOiDP) | exlibrisgroup.comspringermedizin.de |
The profiling of this compound metabolites in the urine of model organisms requires highly sensitive and specific analytical techniques due to the complexity of the isomeric mixture and the low concentrations of the metabolites. The predominant and most robust method employed for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often utilizing an electrospray ionization (ESI) source in negative ion mode. exlibrisgroup.comresearchgate.net High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are both used to achieve the necessary chromatographic separation. nih.govspringermedizin.de
A typical analytical workflow for urinary metabolite profiling involves several key steps:
Sample Preparation and Enzymatic Deconjugation: Phthalate metabolites are often excreted in urine as glucuronide conjugates (a Phase II metabolic process). To measure the total concentration, these conjugates must first be cleaved. This is achieved through enzymatic hydrolysis using β-glucuronidase. researchgate.net The urine sample is typically buffered to an appropriate pH (e.g., 6.5) and incubated with the enzyme. chromatographyonline.com
Extraction and Clean-up: Following deconjugation, the metabolites are extracted from the urine matrix. Solid-phase extraction (SPE) is a common and effective technique for this purpose, as it isolates the analytes of interest and removes interfering substances from the urine matrix. chromatographyonline.comnih.gov This clean-up step is crucial for reducing matrix effects and improving the sensitivity and reliability of the LC-MS/MS analysis.
Chromatographic Separation: The extracted metabolites are then separated using HPLC or UHPLC. Because commercial DINP and DIDP are complex mixtures of isomers, their metabolites are also isomeric mixtures. This results in the elution of broad peaks or clusters of closely eluting peaks from the chromatography column rather than single sharp peaks. nih.govexlibrisgroup.com The analytical method must be able to resolve these isomeric clusters.
Mass Spectrometric Detection and Quantification: The separated metabolites are detected and quantified by a tandem mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each metabolite. chromatographyonline.com Quantification is achieved using isotope dilution, where a known amount of a stable, isotopically-labeled internal standard corresponding to each analyte is added to the sample at the beginning of the preparation process. alfa-chemistry.com This corrects for any loss of analyte during sample preparation and for variations in instrument response.
Reducing analytical variability is paramount for obtaining reliable and reproducible data in biomonitoring studies of this compound metabolites. Several strategies are employed throughout the analytical process, from sample collection to final data analysis, to minimize potential errors and inconsistencies.
Ecotoxicological Pathways and Molecular Mechanisms of Isodecyl Isononyl Phthalate
Effects on Non-Human Organisms in Aquatic Systems
Isodecyl isononyl phthalate (B1215562), a high-production-volume chemical, has been the subject of numerous ecotoxicological studies to determine its potential impact on aquatic ecosystems. Research has focused on a variety of organisms, from microorganisms to fish, to understand its pathways and mechanisms of toxicity.
Impact on Microbes and Microbial Activity
While extensive research on the direct toxicity of Isodecyl isononyl phthalate to a wide range of aquatic microbial communities is not abundant in the reviewed literature, some studies have indicated that certain microorganisms possess the capability to degrade this compound. For instance, a consortium of saline soil bacteria, including genera such as Serratia sp., Methylobacillus sp., Achromobacter sp., Pseudomonas sp., Stenotrophomonas sp., Methyloversatilis sp., Delftia sp., and Brevundimonas sp., has been shown to efficiently biodegrade Di-isononyl phthalate (DINP). epa.gov This consortium achieved almost complete (99%) biodegradation of DINP at a concentration of 500 mg L-1 within 168 hours under optimal conditions. epa.gov The degradation process was found to follow first-order kinetics with a half-life of 12.76 hours, proceeding through de-esterification and β-oxidation pathways. epa.gov The primary metabolites identified were monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate. epa.gov This suggests that while it can be a contaminant, certain microbial communities have adapted to utilize it as a carbon source, thereby playing a role in its natural attenuation in aquatic environments.
Responses in Aquatic Invertebrates (e.g., Daphnia magna)
Studies on the effects of this compound on aquatic invertebrates like Daphnia magna have shown varied results. In a chronic toxicity study, survival of Daphnia magna was significantly reduced at concentrations of 0.089 mg/L and 0.17 mg/L. regulations.gov However, it was noted that at these concentrations, a surface film of the test material was present, and the observed mortality was attributed to the physical entrapment of the daphnids at the surface rather than direct chemical toxicity. regulations.gov
Sub-lethal exposure to phthalates, in general, has been shown to disrupt metabolic pathways in Daphnia magna. nih.govresearchgate.netbohrium.com Although the specific effects of this compound were not detailed in these particular studies, they highlight the potential for this class of compounds to interfere with amino acid and energy metabolism. nih.govbohrium.com
Table 1: Chronic Toxicity of Di-isononyl phthalate (DINP) to Daphnia magna
| Test Concentration (mg/L) | Observed Effects | Attributed Cause | Reference |
|---|---|---|---|
| 0.089 | Significantly reduced survival | Entrapment at the surface film | regulations.gov |
| 0.17 | Significantly reduced survival | Entrapment at the surface film | regulations.gov |
Effects on Fish Species
The effects of this compound have been investigated in several fish species, with a focus on reproductive and developmental impacts.
In zebrafish (Danio rerio), exposure to environmentally relevant concentrations of DINP has been shown to adversely affect reproduction. frontiersin.orgnih.govresearchgate.net A 21-day exposure to concentrations as low as 0.42 µg/L resulted in follicular atresia, a process of follicular degeneration in the ovary. frontiersin.orgnih.gov This was evidenced by the upregulation of genes related to apoptosis and oxidative stress, increased caspase-3 activity, and DNA fragmentation in vitellogenic oocytes. frontiersin.orgnih.gov Studies also demonstrated that DINP exposure can lead to abnormal gonadal development by affecting oocyte growth and maturation. nih.govresearchgate.net Furthermore, DINP was found to cause hepatosteatosis (fatty liver) and deregulation of the peripheral endocannabinoid system and lipid metabolism in female zebrafish. oup.com
In another freshwater fish species, Oreochromis mossambicus, both short-term and long-term exposure to DINP at a concentration of 300 ppm induced oxidative stress in the gonads. asianfisheriessociety.org This was indicated by a significant decrease in the activities of antioxidant enzymes (superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase) and a concurrent increase in lipid peroxidation in both the ovary and testis. asianfisheriessociety.org Additionally, the activities of steroidogenic enzymes were significantly decreased, suggesting that DINP can alter normal ovarian and testicular steroidogenesis, thereby impairing reproduction. asianfisheriessociety.org Exposure to DINP also disrupted hypothalamo-pituitary endocrine functions in this species, as evidenced by alterations in the levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), thyroid-stimulating hormone (TSH), cortisol, and testosterone. sciensage.info
Table 2: Summary of this compound (DINP) Effects on Fish Species
| Fish Species | Exposure Concentration | Duration | Observed Effects | Reference |
|---|---|---|---|---|
| Danio rerio (Zebrafish) | 0.42 µg/L and 4.2 µg/L | 21 days | Induction of follicular atresia, upregulation of apoptosis-related genes, increased caspase-3 activity, DNA fragmentation. | frontiersin.orgnih.gov |
| Danio rerio (Zebrafish) | 0.42 µg/L to 4200 µg/L | 21 days | Adversely affected oocyte growth and maturation, leading to abnormal gonadal development. | nih.govresearchgate.net |
| Oreochromis mossambicus | 300 ppm | Up to 60 days | Induced oxidative stress in gonads (decreased antioxidant enzymes, increased lipid peroxidation), altered steroidogenesis. | asianfisheriessociety.org |
| Oreochromis mossambicus | 300 ppm | Up to 60 days | Disruption of hypothalamo-pituitary endocrine functions (altered FSH, LH, TSH, cortisol, testosterone levels). | sciensage.info |
Terrestrial Ecotoxicity in Non-Human Organisms
The potential for this compound to impact terrestrial ecosystems has also been a focus of research, particularly concerning its effects on plants and soil-dwelling invertebrates.
Plant Uptake and Growth Responses
Current research suggests that this compound has limited phytotoxicity. Studies on various higher plant species have indicated that other phthalates, such as di-n-butyl phthalate (DnBP), can inhibit root elongation, seedling growth, and biomass, while bis(2-ethylhexyl) phthalate (DEHP) shows lower phytotoxicity. researchgate.net Although specific data on the uptake and growth responses of plants to this compound is not extensively detailed in the provided search results, the general trend for high molecular weight phthalates is lower toxicity to plants compared to their lower molecular weight counterparts.
Effects on Soil Invertebrates (e.g., Earthworms)
In contrast to its effects on plants, this compound has been shown to induce significant sublethal effects in soil invertebrates such as the earthworm Eisenia fetida. Subchronic exposure to DINP in artificial soil has been found to cause oxidative stress and DNA damage. nih.govglobethesis.com
One study investigating the effects of DINP on Eisenia fetida at various doses (300, 600, 1200, and 2400 mg/kg) over 28 days found a dose-dependent increase in reactive oxygen species (ROS) levels. nih.gov This oxidative stress led to lipid peroxidation, as indicated by increased malondialdehyde (MDA) content, and induced DNA damage. nih.govglobethesis.com The study also observed a complex response in the antioxidant enzyme system, with the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) showing varying patterns of activation and inhibition over time and with different DINP concentrations. nih.gov Gene expression analysis revealed that the genes for SOD and CAT were generally upregulated at the end of the 28-day exposure, while the GST gene was downregulated. nih.gov
Furthermore, DINP exposure was found to alter the gut microbial community of Eisenia fetida. A decrease in the Chao index, a measure of species richness, was observed at the highest concentration (2400 mg/kg). nih.gov At the phylum level, a significant decrease in the abundance of Chloroflexi was noted in the earthworm gut. nih.gov
Table 3: Subchronic Toxicity of Di-isononyl phthalate (DINP) in the Earthworm Eisenia fetida (28-day exposure)
| Endpoint | Observed Effects | Reference |
|---|---|---|
| Oxidative Stress | Increased Reactive Oxygen Species (ROS) levels. | nih.gov |
| Lipid Peroxidation | Increased malondialdehyde (MDA) content. | nih.gov |
| DNA Damage | Evidence of DNA damage. | globethesis.com |
| Antioxidant Enzymes (Activity) | Variable patterns of SOD, CAT, and GST activity over time and with different concentrations. | nih.gov |
| Antioxidant Enzymes (Gene Expression) | Upregulation of SOD and CAT genes, downregulation of GST gene at day 28. | nih.gov |
| Gut Microbiome | Decreased bacterial richness (Chao index) at 2400 mg/kg; decreased abundance of Chloroflexi. | nih.gov |
Mechanistic Investigations of Biological Responses
Peroxisome Proliferation Pathways in Rodent Models
This compound (DINP) has been shown to induce liver tumors in rodent models through a non-genotoxic mechanism involving peroxisome proliferation nih.govnih.gov. This pathway is primarily mediated by the peroxisome proliferator-activated receptor-alpha (PPARα). Activation of PPARα by DINP or its metabolites leads to a series of cellular events, including increased liver weight, a significant increase in the number and volume of peroxisomes, and induction of peroxisomal enzymes, particularly those involved in the β-oxidation of fatty acids nih.govnih.gov.
| Indicator | Species/Model | Observed Effect | Reference |
|---|---|---|---|
| Liver Weight | F344 Rats, B6C3F1 Mice | Significantly increased at tumorigenic doses | nih.govnih.gov |
| Peroxisomal Volume | B6C3F1 Mice | Significantly elevated | nih.gov |
| Peroxisomal Enzyme Activity (e.g., PBOX) | F344 Rats, B6C3F1 Mice | Significantly elevated/induced | nih.govnih.gov |
| Replicative DNA Synthesis | F344 Rats, B6C3F1 Mice | Increased at high doses | nih.govnih.gov |
| Apoptosis | B6C3F1 Mice | Elevated at high doses, paralleling liver weight increases | nih.gov |
Molecular Docking and Computational Toxicology Studies of Metabolites
In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) models, are increasingly used to predict the toxicological effects of xenobiotics and their metabolites, minimizing the need for animal testing nih.govresearchgate.net. Computational studies on the metabolites of DINP—primarily monoisononyl phthalate (MiNP), mono-hydroxy-isononyl phthalate (MHiNP), mono-carboxy-isooctyl phthalate (MCiOP), and mono-oxo-isononyl phthalate (MOiNP)—have been conducted to assess their potential interactions with biological targets nih.gov.
These studies predict that DINP metabolites have a high probability of causing liver damage and inhibiting peroxisome proliferator-activated receptors nih.gov. Molecular docking analyses have been used to evaluate the binding affinity of these metabolites to various nuclear receptors. For instance, studies on other phthalates like Di-(2-ethylhexyl)phthalate (DEHP) have shown that its metabolites can bind to the progesterone receptor, suggesting a potential for endocrine disruption researchgate.net. The computational predictions for DINP metabolites are in good agreement with experimental data that show interactions of monoester phthalates, including MiNP, with peroxisome proliferator-activated receptors nih.gov.
| Toxicological Endpoint | Metabolite(s) | Predicted Outcome/Probability | Reference |
|---|---|---|---|
| Hepatotoxicity (Liver Damage) | All DINP metabolites (MiNP, MHiNP, MCiOP, MOiNP) | High probability (>0.700), with MiNP showing the highest | nih.gov |
| Peroxisome Proliferator-Activated Receptor (PPAR) Inhibition | All DINP metabolites | High probability (>0.700) | nih.gov |
| Plasma Protein Binding | DINP and its metabolites | High predicted binding (>90%) | nih.gov |
| P-glycoprotein Inhibition | DINP | High probability (0.974) | nih.gov |
| Carcinogenicity & Mutagenicity | All DINP metabolites | Low probability; not predicted to be carcinogenic or mutagenic | nih.gov |
| Endocrine Receptor Binding (Androgen, Estrogen, Aryl Hydrocarbon) | All DINP metabolites | Low probability; not predicted to inhibit these receptors | nih.gov |
Sulfotransferase (SULT) Enzyme Inhibition by Metabolites
Sulfotransferases (SULTs) are Phase II detoxification enzymes crucial for the metabolism and elimination of various endogenous and exogenous compounds nih.gov. Inhibition of these enzymes can disrupt homeostasis and lead to toxic effects. Computational studies have investigated the potential of DINP metabolites to inhibit members of the SULT1 family nih.gov.
Molecular docking simulations have shown that DINP metabolites can bind to the active sites of several SULT1 enzymes, suggesting inhibitory activity. Specifically, MiNP, MCiOP, and MOiNP were found to bind to the active site of SULT1A2, while all four major metabolites (including MHiNP) were able to bind to the active sites of SULT1A1*3, SULT1C1, and SULT1E1 nih.gov. MiNP was identified as the metabolite capable of inhibiting the most SULT1 enzymes. Conversely, none of the DINP metabolites were predicted to bind to the active sites of SULT1A3 and SULT1B1 nih.gov. The binding energies calculated in these studies indicate a strong potential for inhibitory effects against specific SULT isoforms, which could have implications for human health by altering the metabolism of hormones and other xenobiotics nih.gov.
| SULT1 Isoform | Inhibiting Metabolite(s) | Binding Energy Range (kcal/mol) | Reference |
|---|---|---|---|
| SULT1A11 | MCiOP, MHiNP, MiNP, MOiNP | -8.0 to -8.5 | nih.govresearchgate.net |
| SULT1A12 | MiNP, MOiNP | -7.7 to -8.1 | nih.govresearchgate.net |
| SULT1A1*3 | MCiOP, MHiNP, MiNP, MOiNP | -8.0 to -8.8 | nih.govresearchgate.net |
| SULT1A2 | MCiOP, MiNP, MOiNP | -8.2 to -8.6 | nih.govresearchgate.net |
| SULT1C1 | MCiOP, MHiNP, MiNP, MOiNP | -7.6 to -8.3 | nih.govresearchgate.net |
| SULT1E1 | MCiOP, MHiNP, MiNP, MOiNP | -7.9 to -8.6 | nih.govresearchgate.net |
| SULT1A3 & SULT1B1 | None | No binding predicted | nih.gov |
Impacts on Ovarian Steroidogenesis in in vitro and Animal Models
The process of steroidogenesis, the synthesis of steroid hormones, is critical for reproductive function and can be disrupted by endocrine-active chemicals like phthalates nih.govbioscientifica.com. In vitro studies using a porcine granulosa cell model have shown that DINP can alter steroidogenesis. Specifically, DINP exposure was found to significantly increase the production of estradiol while inhibiting the production of progesterone unipr.it. This hormonal imbalance could have negative consequences for fertility and endocrine function unipr.it.
Research on phthalate metabolites, including the DINP metabolite MiNP, has shown they can act through peroxisome proliferator-activated receptors (PPARs) in mouse granulosa cells nih.gov. This interaction leads to changes in the expression of known PPAR target genes. For example, MiNP caused dose-dependent changes in the expression of a luciferase reporter gene under the control of a PPAR response element, indicating that it can activate endogenous PPARs in these cells nih.gov. Studies on mixtures of phthalates that include DINP have also demonstrated decreased levels of secreted steroid hormones, including androstenedione, testosterone, estrone, and estradiol, from cultured mouse antral follicles nih.gov.
| Model System | Compound | Observed Effect | Reference |
|---|---|---|---|
| Porcine Granulosa Cells (in vitro) | DINP | Increased estradiol production, inhibited progesterone production | unipr.it |
| Mouse Granulosa Cells (in vitro) | MiNP (DINP metabolite) | Activated PPARs, indicating a mechanism of action | nih.gov |
| Mouse Antral Follicles (in vitro) | Phthalate mixture including DINP | Decreased secreted androstenedione, testosterone, estrone, and estradiol | nih.gov |
Genotoxicity Assessments in Model Systems
The genotoxic potential of this compound has been investigated in several model systems to determine if it can directly damage genetic material. The weight of evidence from multiple studies suggests that DINP is not genotoxic. These findings support the hypothesis that the liver and kidney tumors observed in rodent carcinogenicity bioassays are the result of non-genotoxic processes, namely peroxisome proliferation and α2u-globulin nephropathy, respectively nih.gov.
Standard genotoxicity tests, including the Salmonella typhimurium reverse mutation assay (Ames test), an in vitro cytogenetics assay in CHO cells, and an in vivo mouse micronucleus assay, have all produced negative results for DINP nih.gov. However, some studies have reported conflicting findings. For example, one study using the fish model Oreochromis mossambicus showed evidence of micronuclei formation in erythrocytes after long-term exposure, suggesting genotoxicity indexcopernicus.com. The same study also reported mutagenicity in Salmonella typhimurium tester strains and the formation of micronuclei in human peripheral blood lymphocytes in vitro indexcopernicus.com. In contrast, a comet assay performed on CHO-K1 cells exposed to DINP in that study showed a negative result indexcopernicus.com. These discrepancies highlight the complexity of toxicological assessments and may reflect differences in test systems, metabolic activation, or exposure conditions.
| Assay Type | Model System | Result | Reference |
|---|---|---|---|
| Salmonella Reverse Mutation Assay (Ames test) | Salmonella typhimurium | Negative | nih.gov |
| Salmonella typhimurium (TA97A, TA98, TA100) | Positive (mutagenic) | indexcopernicus.com | |
| In Vitro Cytogenetics | CHO Cells | Negative | nih.gov |
| In Vivo Micronucleus Test | Mouse | Negative | nih.gov |
| In Vivo Micronucleus Test | Fish (Oreochromis mossambicus) | Positive (micronuclei formation) | indexcopernicus.com |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | Positive (micronuclei, nucleoplasmic bridges, nuclear bud) | indexcopernicus.com |
| Comet Assay | CHO-K1 Cells | Negative | indexcopernicus.com |
Table of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | DINP |
| Monoisononyl phthalate | MiNP / MINP |
| Mono-hydroxy-isononyl phthalate | MHiNP / MHINP |
| Mono-carboxy-isooctyl phthalate | MCiOP / MCIOP |
| Mono-oxo-isononyl phthalate | MOiNP / MOINP |
| Di-(2-ethylhexyl)phthalate | DEHP |
| Androstenedione | - |
| Testosterone | - |
| Estrone | - |
| Estradiol | - |
| Progesterone | - |
Bacterial Mutagenicity Assays (e.g., Salmonella)
Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to assess the mutagenic potential of chemical substances. These tests utilize specific strains of Salmonella typhimurium that are engineered to be unable to synthesize a particular amino acid (e.g., histidine). Mutagenicity is indicated by the chemical's ability to cause a reverse mutation, allowing the bacteria to grow in a medium lacking that amino acid.
Studies on this compound (DINP) have yielded conflicting results in these assays. Several studies have concluded that DINP is not mutagenic. For instance, a comprehensive evaluation reported negative results for DINP in Salmonella assays nih.gov. This finding is supported by other genotoxicity tests which also showed no mutagenic activity, leading to the hypothesis that tumors observed in some rodent studies were the result of non-genotoxic processes nih.gov. An 8-azaguanine resistance assay in Salmonella typhimurium also found that diisodecyl phthalate (DIDP), a structurally similar compound, was not mutagenic nih.govnih.gov.
Conversely, other research has indicated that DINP can induce mutagenic effects. One study found that the mutagenicity induced by DINP increased in a concentration-dependent manner in S. typhimurium strains TA97A and TA98 uni-plovdiv.bg. Another in vitro analysis also reported mutagenicity of DINP in Salmonella typhimurium tester strains indexcopernicus.comresearchgate.netuni-plovdiv.bg. This study observed that exposure to DINP at concentrations of 1, 2, and 5 µg/ml induced reverse mutations in strains TA97A, TA98, and TA100 uni-plovdiv.bg.
These discrepancies in findings highlight the complexity of assessing phthalate genotoxicity and may be influenced by variations in experimental conditions and the specific strains used uni-plovdiv.bg.
Table 1: Summary of Bacterial Mutagenicity Assay Results for this compound (DINP)
| Test System | Strains Tested | Key Findings | Reference |
|---|---|---|---|
| Ames Test (Salmonella) | Not specified | Negative; not mutagenic | nih.gov |
| Ames Test (Salmonella typhimurium) | TA97A, TA98, TA100 | Positive; induced reverse mutations at 1, 2, and 5 µg/ml | uni-plovdiv.bgresearchgate.net |
Mammalian Cell Cytogenetics and Micronucleus Tests
Cytogenetic and micronucleus assays in mammalian cells are employed to detect chromosomal damage, a key indicator of genotoxicity. These tests can be conducted in vitro using cultured cell lines or in vivo in animal models.
In vitro studies on mammalian cells have generally shown a lack of genotoxic effect for DINP. A cytogenetics assay using Chinese Hamster Ovary (CHO) cells found that DINP did not induce chromosome aberrations nih.gov. Similarly, a Chronic Hazard Advisory Panel report summarizing multiple studies concluded that in vitro rodent chromosomal aberration assays for DINP were negative cpsc.gov. Another study using CHO-K1 cells found negative results in a comet assay, which measures DNA strand breakage, after exposure to DINP uni-plovdiv.bgindexcopernicus.comuni-plovdiv.bg.
In vivo studies have provided more varied results. A mouse micronucleus test, which assesses chromosome damage in red blood cells, yielded negative results for DINP nih.gov. This is consistent with other reports that also found no evidence of genotoxicity in in vivo rodent micronucleus assays cpsc.gov. However, toxicological assessments in aquatic species have shown different outcomes. An in vivo study on the fish Oreochromis mossambicus demonstrated that exposure to DINP resulted in the formation of micronuclei and other nuclear abnormalities in the fish's erythrocytes, indicating genotoxicity uni-plovdiv.bgindexcopernicus.comresearchgate.netuni-plovdiv.bg. Furthermore, a study on human peripheral blood lymphocytes showed the formation of micronuclei, nucleoplasmic bridges, and nuclear buds after exposure to DINP uni-plovdiv.bgindexcopernicus.comuni-plovdiv.bg.
The collective results from mammalian cell assays suggest that while DINP may not directly cause chromosomal aberrations in rodent models or specific in vitro systems, it may induce genotoxic effects in other biological systems, such as those of fish and human lymphocytes, under certain exposure conditions nih.govuni-plovdiv.bgcpsc.gov.
Table 2: Summary of Mammalian Cell Cytogenetics and Micronucleus Test Results for this compound (DINP)
| Test Type | Test System | Assay | Key Findings | Reference |
|---|---|---|---|---|
| In Vitro | Chinese Hamster Ovary (CHO) Cells | Cytogenetics (Chromosomal Aberrations) | Negative | nih.govcpsc.gov |
| In Vitro | Chinese Hamster Ovary (CHO-K1) Cells | Comet Assay | Negative | uni-plovdiv.bgindexcopernicus.comuni-plovdiv.bg |
| In Vitro | Human Peripheral Blood Lymphocytes | Micronucleus Test | Positive; formation of micronuclei, nucleoplasmic bridges, and nuclear buds | uni-plovdiv.bgindexcopernicus.comuni-plovdiv.bg |
| In Vivo | Mouse | Micronucleus Test | Negative | nih.govcpsc.gov |
Material Science and Migration Dynamics of Isodecyl Isononyl Phthalate from Polymeric Matrices
Migration Mechanisms from Consumer and Industrial Products
Because plasticizers like isodecyl isononyl phthalate (B1215562) are not chemically bonded to the polymer matrix, they can be released from the product over time. researchgate.netdiva-portal.org This process, known as migration, can occur through several mechanisms and is influenced by a variety of environmental and physical factors.
Diffusion-Controlled Release from Polymeric Networks
The primary mechanism for the release of plasticizers from the bulk of a polymer is diffusion. This is a process where the plasticizer molecules move from an area of high concentration (inside the polymer) to an area of low concentration (the surrounding environment) through the free volume between the polymer chains.
The migration process can be conceptualized in two steps:
Internal Diffusion: The plasticizer molecules move from the core of the plastic material to its surface.
Surface Transfer: The plasticizer molecules are transferred from the material's surface into the contacting medium (e.g., air, water, oil, or another solid).
Factors Governing Migration Rates (e.g., Concentration, Temperature, Contact Media)
Several factors significantly influence the rate at which isodecyl isononyl phthalate migrates from a polymer matrix.
Concentration: A higher initial concentration of the plasticizer within the polymer creates a steeper concentration gradient, which generally leads to a higher initial migration rate. researchgate.net
Temperature: Temperature is a critical factor. An increase in temperature provides more energy to the system, increasing the mobility of both the polymer chains and the plasticizer molecules. This enlarges the free volume within the polymer network, significantly accelerating the diffusion process and thus the migration rate. elsevierpure.comnih.govnih.gov Studies on PVC flooring have shown that heating the material to 50°C markedly increases the migration of phthalates. elsevierpure.com
Contact Media: The nature of the substance in contact with the plastic has a profound effect on migration.
Fatty/Oily Media: Phthalates are lipophilic (fat-soluble). Therefore, migration is significantly higher into fatty or oily substances, such as oils, fats in food, or human skin sebum, compared to aqueous (water-based) media. nih.govresearchgate.net
Aqueous Media: Migration into water or water-based solutions is generally low due to the low water solubility of high-molecular-weight phthalates. mst.dk
Air/Dust: Plasticizers can slowly volatilize into the air and subsequently adsorb onto dust particles. This process is more significant for lower-molecular-weight phthalates but still occurs with higher-weight ones over long periods, especially at elevated temperatures. researchgate.net
Polymer Characteristics: The specific type of PVC resin and the presence of other additives can affect the polymer matrix's density and free volume, thereby influencing diffusion rates.
Time: The rate of migration is not constant. It is typically highest initially when the concentration gradient is steepest and decreases over time as the plasticizer is depleted from the surface layers of the material. nih.gov
Mechanical Stress: Physical actions such as flexing, chewing, or abrasion can accelerate migration by physically forcing the plasticizer to the surface and increasing the effective surface area. industrialchemicals.gov.au
Table 2: Factors Influencing Phthalate Migration Rates
| Factor | Influence on Migration Rate | Mechanism |
|---|---|---|
| Increasing Temperature | Increases | Enhances molecular motion and polymer chain mobility, increasing the diffusion coefficient. |
| Increasing Plasticizer Concentration | Increases | Creates a larger concentration gradient between the polymer and the environment. |
| Contact with Fatty/Oily Media | Increases Significantly | High solubility of phthalates in lipids facilitates transfer from the polymer surface. |
| Contact with Aqueous Media | Decreases Significantly | Low water solubility of high-molecular-weight phthalates limits transfer. |
| Increasing Contact Time | Rate decreases over time | Depletion of plasticizer from the surface layers reduces the concentration gradient. |
| Mechanical Stress (e.g., flexing, abrasion) | Increases | Forces plasticizer to the surface and can create new surface area for migration. |
Characterization of Migration from Specific Materials
The migration of high-molecular-weight phthalates has been studied in a variety of consumer and industrial products. The extent and rate of migration are highly dependent on the product's use case and environmental conditions.
PVC Flooring: Vinyl flooring has been identified as a significant source of phthalates in indoor environments. Migration occurs into the air and onto household dust. One study found that while DINP migration into dust was not observed at room temperature, the migration of other phthalates like DEHP increased significantly when the flooring was heated to 50°C, a common condition for homes with underfloor heating. elsevierpure.com The surface characteristics, such as a UV-cured coating, can act as a barrier and significantly reduce migration. elsevierpure.comresearchgate.net
Food Contact Materials: The migration from plastic packaging and tubing into food is a key area of study. The type of food is a critical factor; migration into fatty foods like oils, meats, and dairy products is much more pronounced than into acidic or aqueous foods. researchgate.net Regulations often specify testing with food simulants that mimic different food types (e.g., ethanol (B145695) solutions for alcoholic or fatty foods, acetic acid for acidic foods). nih.govnih.gov
Medical Devices: Flexible PVC is used for medical tubing (e.g., for IV drips, enteral feeding), blood bags, and catheters. The migration of plasticizers from these devices into solutions or directly into the patient is a concern. Studies have shown that phthalates can leach from PVC tubing into medical solutions, with the rate influenced by the solution's composition and contact time. nih.govresearchgate.netscielo.br
Toys and Childcare Articles: Children's mouthing behavior (sucking and chewing) can lead to oral exposure to phthalates. The mechanical action of chewing combined with the solvent action of saliva can extract the plasticizer. Migration rates are therefore influenced more by mechanical forces than by the specific concentration of the phthalate in the toy. industrialchemicals.gov.au
Table 3: Illustrative Migration Data for DINP/DIDP from Various Materials
| Material | Contact Medium | Conditions | Observed Migration/Finding | Reference |
|---|---|---|---|---|
| PVC Flooring (Uncoated) | Dust | Room Temperature | DINP migration was not observed after 14 days. | elsevierpure.com |
| PVC Flooring (UV Coated) | Dust | Heated (50°C) | While DEHP migration was observed, DINP was not, suggesting lower mobility. | elsevierpure.com |
| PVC Film | Artificial Sebum | 40°C | Diffusion coefficient for DINP was approx. 3 orders of magnitude higher in softer PVC (higher plasticizer content). | researchgate.net |
| PVC Toys | Saliva (in vivo) | Chewing | Migration is dominated by mechanical action rather than simple diffusion. | industrialchemicals.gov.au |
| Medical Tubing | Intravenous Solutions | Storage/Use | Migration of phthalates into solutions is a documented phenomenon. | researchgate.net |
Note: The data in this table is compiled from various studies on DINP and DEHP and is intended to be illustrative of the principles of migration.
Release from PVC Articles (e.g., Wires, Cables, Flooring)
DINP is a common plasticizer in various PVC products, including electrical wires, cables, and vinyl flooring. greenfacts.orgnatlawreview.com The migration of DINP from these materials is a significant contributor to its presence in indoor environments. greenpeace.to
Wires and Cables: In PVC-jacketed network cables, DINP is valued for its contribution to durability, low volatility, and thermal stability. flexvinylalliance.com However, over time and with exposure to elevated temperatures, DINP can migrate from the insulation and jacketing material. researchgate.net Studies have investigated the deterioration of PVC wires and predicted the lifetime based on the residual amount of the plasticizer. researchgate.net
Flooring: Vinyl flooring is a recognized source of phthalate release into the indoor environment. elsevierpure.comresearchgate.net Research has shown that phthalates can migrate from PVC flooring into house dust. greenpeace.to One study investigating the migration of di(2-ethylhexyl)phthalate (DEHP) and DINP from PVC flooring found that while DEHP migration was observed, DINP migration was not detected under the study's specific conditions at room temperature. elsevierpure.comresearchgate.net However, it is generally understood that heating can increase the migration of phthalates from flooring materials. elsevierpure.comresearchgate.net The surface characteristics of the flooring, such as the presence of a UV curing paint coat, can also influence the migration of plasticizers. elsevierpure.com
Interactive Data Table: Factors Influencing Phthalate Migration from PVC Flooring
| Factor | Influence on Migration | Research Finding |
| Temperature | Higher temperatures increase migration. | Migration of DEHP from flooring materials increased when the flooring was heated to 50°C. elsevierpure.comresearchgate.net |
| Surface Coating | UV curing paint can reduce migration. | In residential flooring coated with UV curing paint, migration of DEHP was not observed at room temperature. elsevierpure.com |
| Plasticizer Type | Different phthalates have different migration rates. | In one study, DEHP migration was observed from uncoated and wax-coated flooring, while DINP migration was not. elsevierpure.comresearchgate.net |
Migration from Food Contact Materials and Packaging
DINP can be found in some food contact materials and packaging, leading to the potential for migration into foodstuffs. sample-control.hr The extent of migration is influenced by the properties of both the food and the packaging material.
Several factors play a key role in the rate and extent of migration, including temperature, the composition of the food, and the type of packaging. sample-control.hr Phthalates are lipophilic compounds, meaning they are more soluble in fats and oils. vetdergikafkas.orgsample-control.hr Consequently, fatty foods can promote greater migration of phthalates. sample-control.hrresearchgate.net Higher temperatures can also accelerate the migration process. sample-control.hrmdpi.com The duration of storage is another critical factor; longer contact time can lead to greater migration of phthalates from the packaging into the food. sample-control.hrfao.org
Studies have investigated the migration of phthalates into various food simulants, which are liquids that mimic the properties of different types of food (e.g., aqueous, acidic, fatty, and alcoholic). sample-control.hr Research has shown that higher migration levels of phthalates occur in high-lipid-content foods and food simulants compared to other food types. researchgate.net For instance, one study on the migration of plasticizers from PVC films into food simulants found that migration was more significant into fatty food simulants. researchgate.net
Leaching from Toys and Childcare Articles
DINP has been widely used as a plasticizer in soft PVC toys and childcare articles. nih.govresearchgate.net Due to the tendency of young children to place objects in their mouths, there is a potential for DINP to be extracted and ingested. researchgate.net This has led to regulations in many regions restricting the concentration of certain phthalates, including DINP, in these products. natlawreview.comfederalregister.govnih.gov
The migration of DINP from toys is influenced by factors such as the concentration of the plasticizer in the toy and the duration and nature of the mouthing behavior. nih.govnih.gov Saliva can act as a medium for the extraction of DINP from the plastic. researchgate.net Studies have been conducted to measure the migration of DINP from PVC toys into saliva simulant. researchgate.net One such study found that while DINP was a predominant plasticizer in many of the tested toys, the migration rates into a saliva simulant were within the guidance values set by the Scientific Committee on Toxicity, Ecotoxicity and the Environment (SCTEE). researchgate.net
The migration rate of plasticizers from toys is also inversely related to their molecular mass. nih.gov Research has shown a correlation between the migration rates of plasticizers and their concentration within the product. nih.gov
Interactive Data Table: DINP Migration from Children's Products
| Product Type | Plasticizer Found | Key Finding |
| Soft PVC Toys | Diisononylphthalate (DINP) and di(2-ethylhexyl)phthalate (DEHP) | DINP and DEHP were the predominant plasticizers, typically found in concentrations between 30 and 45% by weight. researchgate.net |
| Teething Ring | Diisononylphthalate (DINP) | One teething ring contained 45% by weight of DINP. researchgate.net |
| Various PVC Articles | Acetyltributyl citrate (B86180) (ATBC), di(2-ethylhexyl) terephthalate (B1205515) (DEHT), 1,2-cyclohexanedicarboxylic acid diisononyl ester (DINX), 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (TPIB), di(2 ethyhexyl) phthalate (DEHP), and DINP | Half of the tested articles contained multiple plasticizers. nih.gov |
Analytical Methods for Migration Studies
To assess the potential for human exposure to DINP through migration from consumer products, standardized analytical methods are employed. These methods involve simulating real-world exposure conditions and then quantifying the amount of migrated phthalate.
Simulation of Environmental and Biological Exposure Conditions (e.g., Saliva, Sweat, Food Simulants)
Migration studies aim to replicate the conditions under which DINP might be released from a product during its use. This is achieved by using various simulants that mimic human biological fluids and different types of food.
Saliva and Sweat Simulants: To estimate exposure from mouthing of toys or dermal contact, artificial saliva and sweat are used. regulations.gov These simulants are formulated to have a pH and chemical composition similar to their natural counterparts. nih.gov The "Head over Heels" agitation method is one documented technique used to determine the migration of DINP and DEHP in saliva simulant, where the toy is rotated in the simulant at a controlled temperature to mimic a child's chewing action. researchgate.netmst.dk
Food Simulants: For food contact materials, a range of food simulants are defined in regulations to represent different food categories. sample-control.hr These typically include:
Aqueous simulants (e.g., distilled water or 10% ethanol) for water-based foods.
Acidic simulants (e.g., 3% acetic acid) for acidic foods. vetdergikafkas.org
Fatty food simulants (e.g., olive oil or n-heptane) for fatty and oily foods. researchgate.netnih.gov
Alcoholic simulants (e.g., 50% ethanol) for alcoholic beverages. nih.gov
Migration tests are conducted under specific time and temperature conditions that are intended to represent the most extreme foreseeable conditions of actual use. sample-control.hr
Quantification of Migrated Phthalates via Chromatography
After the migration experiment, the simulant is analyzed to determine the concentration of the migrated DINP. The most common and reliable analytical technique for this purpose is chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the determination of phthalates. nih.govnih.govshd-pub.org.rs The process involves extracting the phthalates from the simulant using a suitable solvent, separating the different compounds using a gas chromatograph, and then identifying and quantifying them with a mass spectrometer. nih.gov The use of specific quantitation ions is crucial for the unequivocal identification of DINP, which often appears as multiple chromatographic peaks due to being a mixture of isomers. gcms.cz
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC, sometimes coupled with a UV detector, can also be used for phthalate analysis. potravinarstvo.com However, for complex mixtures or low concentrations, GC-MS is often preferred for its higher selectivity and sensitivity. mst.dk More advanced techniques like UHPLC coupled with tandem mass spectrometry (UHPLC-ESI-MS/MS) have been developed for the simultaneous quantification of DINP and its metabolites in biological samples. researchgate.net
The analytical process typically involves a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to concentrate the analytes and remove interfering substances from the simulant before chromatographic analysis. nih.govmst.dk
Regulatory Science and Risk Assessment Paradigms for Isodecyl Isononyl Phthalate
Frameworks for Environmental and Chemical Risk Assessment
The risk assessment of chemical compounds such as isodecyl isononyl phthalate (B1215562) (a specific isomer of diisodecyl phthalate, DIDP) is governed by comprehensive regulatory frameworks established by international bodies. These frameworks provide systematic approaches to evaluating the potential risks to human health and the environment.
Methodological Approaches within International Regulatory Bodies (e.g., EU REACH, US TSCA)
European Union (EU) REACH Regulation:
Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union, the European Chemicals Agency (ECHA) oversees the evaluation of chemical substances. For Di-isodecyl phthalate (DIDP), which includes the isodecyl isonyl isomer, a risk assessment has been conducted to determine its potential impact. A 2013 report by ECHA, following a public consultation and an opinion from its Committee for Risk Assessment, concluded that while there was a potential risk from the mouthing of toys and childcare articles containing DIDP, no other significant risks were identified that would necessitate further risk reduction measures beyond the existing restrictions. foodpackagingforum.org The EU risk assessment for DIDP had previously concluded that restricting its use in toys and childcare articles was necessary. europeanplasticisers.eu
The EU’s approach to environmental risk assessment, as outlined in the Technical Guidance Document (TGD), involves a thorough evaluation of a substance's properties, exposure pathways, and effects on various environmental compartments. greenfacts.org For DIDP, it was noted that due to its low water solubility, no adverse effects were observed in long-term tests on fish, invertebrates, or algae, making it impossible to derive a Predicted No Effect Concentration (PNEC) for the aquatic compartment using the standard TGD assessment scheme. greenfacts.org
United States (US) TSCA:
In the United States, the Toxic Substances Control Act (TSCA) empowers the Environmental Protection Agency (EPA) to evaluate and manage the risks posed by chemical substances. federalregister.gov In January 2025, the EPA released its final risk evaluation for diisodecyl phthalate (DIDP) under TSCA. federalregister.gov This evaluation was initiated at the request of manufacturers. federalregister.gov The purpose of such evaluations is to determine whether a chemical substance presents an unreasonable risk of injury to health or the environment under its conditions of use. federalregister.gov
The EPA's risk evaluation for DIDP concluded that it does not pose an unreasonable risk to the environment. specialchem.com The assessment did, however, identify an unreasonable risk to the health of female workers of reproductive age under specific exposure scenarios involving the spraying of products containing DIDP. specialchem.comepa.gov The EPA utilized the best available science to prepare its final risk evaluation, which is based on the weight of scientific evidence. federalregister.gov
Role of Scientific Advisory Committees in Risk Evaluation
Scientific advisory committees play a crucial role in ensuring the scientific integrity and robustness of risk assessments conducted by regulatory bodies.
ECHA's Committee for Risk Assessment (RAC):
EPA's Science Advisory Committee on Chemicals (SACC):
Scientific Basis for Environmental Hazard Characterization
The characterization of environmental hazards posed by a chemical involves determining the concentrations below which adverse effects on ecosystems are unlikely to occur.
Derivation of Predicted No Effect Concentrations (PNEC) for Environmental Compartments
The Predicted No Effect Concentration (PNEC) is a key concept in environmental risk assessment. It represents the concentration of a substance in an environmental compartment below which no adverse effects are expected. The derivation of PNECs typically involves applying an assessment factor to the results of ecotoxicity studies. chemsafetypro.com
For isodecyl isononyl phthalate (as part of the broader DIDP assessment), the derivation of PNECs for different environmental compartments has yielded varied results:
Aquatic Compartment: For the aquatic environment, including sediment and wastewater treatment plants, no PNEC could be derived for DIDP. This was because no toxic effects on fish, invertebrates, or algae were observed in long-term tests at the limit of its water solubility. greenfacts.org
Benthic Compartment: Similarly, long-term tests on benthic organisms (moor frog and midge) showed no observable effects, preventing the derivation of a PNEC for this compartment. greenfacts.org
Top Predators: A PNEC for oral exposure in top predators (PNECoral) was estimated to be 150 mg/kg of food, based on an assessment factor of 10 applied to toxicological data. greenfacts.org
| Environmental Compartment | PNEC Derivation Status | PNEC Value |
| Aquatic | Not derived (no effects observed) | N/A |
| Benthic | Not derived (no effects observed) | N/A |
| Top Predators | Derived | 150 mg/kg food |
Consideration of Isomeric Mixtures in Environmental Assessments
Commercial DIDP is not a single chemical entity but rather a complex mixture of isomers. This isomeric nature is an important consideration in environmental risk assessments. The alkyl esters of DIDP are a mixture of branched hydrocarbon isomers in the C9 through C11 ranges, with C10 isomers being the primary component. epa.gov
In risk assessments, these mixtures are often treated as a single substance for practical purposes. Regulatory evaluations by both the EU and the US EPA for DIDP have considered the substance as a whole, encompassing the various isomers present in the commercial product. europeanplasticisers.eufederalregister.gov The physical and chemical properties, as well as the toxicological and ecotoxicological effects, are therefore representative of the entire isomeric mixture. While advanced methodologies for the quantitative risk assessment of chemical mixtures exist, their application to isomeric mixtures like DIDP within regulatory frameworks is not always explicitly detailed. nih.govpolimi.itnih.gov
Integration of Environmental Fate Data in Risk Models
Understanding the environmental fate of a chemical—how it moves and transforms in the environment—is critical for a comprehensive risk assessment. This data is integrated into risk models to predict environmental concentrations and potential exposures.
For diisodecyl phthalate, environmental fate modeling is a key component of the risk evaluation process. The EPA's risk evaluation for DIDP utilized the Estimation Program Interface (EPI) Suite™ to model its environmental fate and transport. federalregister.govregulations.gov EPI Suite is a set of models that estimate various physicochemical properties and environmental fate parameters. episuite.devchemsafetypro.com
The outputs from these models, such as predictions of partitioning between air, water, soil, and sediment, as well as degradation rates, are used to estimate Predicted Environmental Concentrations (PECs). greenfacts.org These PECs are then compared to the derived PNECs to determine the risk quotient (PEC/PNEC ratio). If the ratio is below 1, the risk is generally considered to be acceptable. greenfacts.org
In the case of DIDP, its high octanol-water partition coefficient (log Kow) suggests a high potential for bioaccumulation and strong sorption to soil and sediment. greenfacts.org Modeling with SIMPLETREAT, a tool for predicting the fate of chemicals in sewage treatment plants, estimated that a significant portion of DIDP entering a treatment facility would be adsorbed onto sludge. greenfacts.org This type of data integration allows for a more realistic assessment of the potential environmental risks associated with the substance's lifecycle.
Application of Fugacity Models for Environmental Distribution Prediction
Fugacity models are mathematical tools used in environmental science to predict the distribution and fate of chemicals in various environmental compartments. lupinepublishers.comunipd.itnih.gov The central concept of these models is "fugacity," which can be understood as the "escaping tendency" of a chemical from a particular phase (e.g., water, air, soil, sediment). unipd.it When a chemical is released into the environment, it moves between these compartments until it reaches a state of equilibrium, where the fugacity is equal in all compartments. unipd.it
The application of fugacity models involves different levels of complexity, from Level I, which assumes a simple equilibrium state, to more complex levels that incorporate processes like advection (movement with a fluid), degradation, and intermedia transport processes. envchemgroup.comulisboa.pt These models are valuable for screening-level risk assessments as they can predict the likely environmental compartments where a chemical like this compound will accumulate. lupinepublishers.com
To apply a fugacity model, key physicochemical properties of the substance are required, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). unipd.it These properties determine the "fugacity capacity" (Z) of each environmental compartment for the chemical, which essentially describes how much of the chemical a compartment can hold. nih.gov
While the search results provide a general framework for how fugacity models are used for organic pollutants, specific applications of these models to predict the environmental distribution of this compound are not detailed in the provided information. However, the principles of fugacity modeling would be applicable. Given its use as a plasticizer, releases to the environment could occur during manufacturing, use, and disposal of products containing it. A fugacity model would predict its partitioning between air, water, soil, and sediment based on its specific chemical properties. For instance, a high Kow value would suggest a tendency to partition into organic-rich compartments like soil and sediment.
Incorporation of Biotransformation Pathways in Environmental Modeling
Biotransformation, or the metabolic conversion of a chemical by living organisms, is a critical process that influences the environmental persistence and potential toxicity of a substance. Incorporating these pathways into environmental models provides a more realistic prediction of a chemical's fate.
For this compound (specifically, Di-isodecyl phthalate or DiDP), studies in rats have identified its primary biotransformation pathways. sci-hub.senih.govresearchgate.net After exposure, DiDP is metabolized to its monoester, mono-isodecyl phthalate (MiDP). sci-hub.senih.gov This initial hydrolysis is a common first step for many phthalates. researchgate.net Following this, MiDP undergoes further oxidative metabolism to form more water-soluble compounds that can be more easily excreted. sci-hub.se Key oxidative metabolites that have been identified include mono-hydroxy-isodecyl-phthalate (MHiDP), mono-oxo-isodecyl-phthalate (MOiDP), and mono-carboxy-isononyl-phthalate (MCiNP). nih.govresearchgate.net The identification of MCiNP as a major metabolite in urine suggests it could serve as a biomarker for exposure. nih.gov
The table below summarizes the major metabolites of Di-isodecyl phthalate identified in toxicokinetic studies.
| Precursor | Metabolite | Abbreviation |
| Di-isodecyl phthalate (DiDP) | Mono-isodecyl phthalate | MiDP |
| Mono-isodecyl phthalate (MiDP) | Mono-hydroxy-isodecyl-phthalate | MHiDP |
| Mono-isodecyl phthalate (MiDP) | Mono-oxo-isodecyl-phthalate | MOiDP |
| Mono-isodecyl phthalate (MiDP) | Mono-carboxy-isononyl-phthalate | MCiNP |
Scientific Evidence in Support of Regulatory Decision-Making
Systematic Review of Literature for Risk Characterization
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) utilize systematic reviews of scientific literature to ensure a comprehensive and transparent basis for risk characterization. epa.gov This approach is being applied to the risk evaluation of Di-isodecyl phthalate (DIDP) under the Toxic Substances Control Act (TSCA). federalregister.govfederalregister.gov The purpose of such a risk evaluation is to determine if a chemical substance presents an unreasonable risk to health or the environment under its conditions of use. federalregister.gov
The EPA has developed a systematic review protocol specifically for its draft risk evaluation of DIDP. epa.gov This process involves a thorough search for "reasonably available information" from various sources. epa.gov The collected data undergoes a rigorous evaluation of its quality and relevance to the risk assessment. regulations.gov This systematic approach helps in identifying and selecting key hazard endpoints for the risk evaluation. federalregister.gov
For DIDP, the EPA's review has considered various aspects, including its physical-chemical properties, environmental fate, and potential hazards to human health and the environment. sba.gov The process is open to public comment and peer review by scientific advisory committees, such as the Science Advisory Committee on Chemicals (SACC), to ensure scientific rigor. federalregister.govuseforesight.io The feedback from these reviews is then considered in the development of the final risk evaluation. federalregister.gov This structured and evidence-based approach is fundamental to modern regulatory decision-making, providing a defensible foundation for any subsequent risk management actions.
Identification of Data Gaps and Future Research Needs for Regulatory Purposes
A key outcome of the systematic review and risk assessment process is the identification of data gaps that can inform future research priorities. For this compound, the regulatory evaluation process has highlighted areas where more information is needed to complete a comprehensive risk characterization.
One specifically identified data gap concerns the potential effects on the thyroid pathway. nih.gov A weight-of-evidence assessment conducted in accordance with the European Chemicals Agency (ECHA) and European Food Safety Authority (EFSA) guidance noted that while there was some evidence of effects on iodide uptake in the thyroid, there was a lack of in vivo studies evaluating thyroid hormone levels. nih.gov This absence of data prevents a conclusive determination regarding the thyroid pathway, thus marking it as a data gap. nih.gov
The ongoing risk evaluations by regulatory agencies like the EPA are designed to identify such uncertainties. federalregister.govsba.gov The process of peer review and public comment on draft risk evaluations helps to refine the understanding of what is known and what requires further investigation. federalregister.gov For complex chemicals like this compound, which is a mixture of isomers, future research may also focus on the specific toxicokinetics and effects of these different isomers. toxstrategies.com Addressing these data gaps is essential for reducing uncertainty in risk assessments and ensuring that regulatory decisions are based on the most complete and up-to-date scientific understanding.
Future Research Directions and Emerging Scientific Challenges
The scientific community's understanding of Isodecyl isononyl phthalate (B1215562) (DIINP) is continuously evolving. However, significant knowledge gaps remain, necessitating further research to fully elucidate its environmental and biological implications. The following subsections outline key areas for future investigation and the scientific challenges that need to be addressed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
